molecular formula C21H16N2OS B11346392 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B11346392
M. Wt: 344.4 g/mol
InChI Key: CJBJCRSCDRBSFG-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide, often referred to as thiazole-based naphthalene carboxamide , belongs to the thiazole family of heterocyclic organic compounds. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s planar thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

Synthetic Routes:

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide involves coupling reactions. Here are two possible routes:

  • Direct Synthesis

    • Start with 2-phenylthiazol-4-ethylamine and naphthalene-1-carboxylic acid.
    • React them under appropriate conditions (e.g., using coupling agents or catalysts) to form the desired compound.
  • Intermediate Approach

    • Synthesize the intermediate 2-phenylthiazol-4-ethylamine.
    • Couple this intermediate with naphthalene-1-carboxylic acid to obtain the target compound.

Industrial Production:

Industrial-scale production methods typically involve optimized synthetic routes, purification steps, and quality control processes.

Chemical Reactions Analysis

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide can undergo various reactions:

    Electrophilic Substitution:

    Nucleophilic Substitution:

Common reagents and conditions depend on the specific reaction type. Major products formed include derivatives of the compound with modified functional groups.

Scientific Research Applications

Chemistry:

    Building Block:

Biology and Medicine:

    Antimicrobial Activity:

    Antitumor Potential:

    Analgesic and Anti-Inflammatory Effects:

Industry:

    Dyes and Biocides:

Mechanism of Action

The exact mechanism by which N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide exerts its effects depends on the specific application. For antimicrobial activity, it may disrupt essential cellular processes in microorganisms. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is unique in its structure, it shares similarities with other thiazole-based compounds. Notable examples include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic agent) .

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H16N2OS/c24-20(19-12-6-10-15-7-4-5-11-18(15)19)22-13-17-14-25-21(23-17)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,22,24)

InChI Key

CJBJCRSCDRBSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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